Cas no 1006469-53-9 (N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine)

N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- (2-Fluoro-benzyl)-(1-methyl-1H-pyrazol-4-yl)-amine
- 1H-Pyrazol-4-amine, N-[(2-fluorophenyl)methyl]-1-methyl-
- N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
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- Inchi: 1S/C11H12FN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3
- InChI Key: FPKGUHQHHNZUGO-UHFFFAOYSA-N
- SMILES: N1(C)C=C(NCC2=CC=CC=C2F)C=N1
N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166269-0.5g |
N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 0.5g |
$699.0 | 2023-05-26 | ||
Ambeed | A1055707-1g |
N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 95% | 1g |
$469.0 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068246-5g |
N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 95% | 5g |
¥9352.0 | 2023-02-27 | |
Enamine | EN300-166269-1.0g |
N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-166269-10000mg |
N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 10000mg |
$2393.0 | 2023-09-21 | ||
Enamine | EN300-166269-2500mg |
N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 2500mg |
$1089.0 | 2023-09-21 | ||
Enamine | EN300-166269-0.05g |
N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-166269-0.25g |
N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 0.25g |
$670.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068246-1g |
N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 95% | 1g |
¥3220.0 | 2023-02-27 | |
Ambeed | A1055707-5g |
N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine |
1006469-53-9 | 95% | 5g |
$1363.0 | 2024-08-02 |
N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
N-(2-Fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Overview
The compound N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1006469-53-9) is a highly specialized organic compound with significant potential in various fields, particularly in pharmaceutical research and development. This compound is characterized by its unique chemical structure, which combines a pyrazole ring with a fluorophenyl group and an amine functional group. The integration of these structural elements contributes to its distinctive chemical properties and biological activities.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes and receptors. The presence of the fluorophenyl group in this compound enhances its lipophilicity, which is crucial for improving bioavailability and pharmacokinetic properties. Additionally, the 1-methyl substitution on the pyrazole ring stabilizes the molecule and potentially modulates its activity against specific biological targets.
One of the most promising applications of N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine lies in its potential as a lead compound for drug discovery. Researchers have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development. Furthermore, its ability to modulate receptor activity suggests potential applications in the treatment of central nervous system disorders.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Recent advancements in synthetic methodology have enabled the efficient production of this compound with high purity, ensuring its suitability for preclinical studies. The use of green chemistry principles in its synthesis has also been explored, reducing environmental impact while maintaining product quality.
In terms of pharmacokinetics, studies have shown that N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine demonstrates favorable absorption profiles in preclinical models. Its bioavailability is enhanced by the presence of the fluorophenyl group, which improves solubility and permeability across biological membranes. However, further research is required to fully understand its metabolism and excretion pathways in humans.
From a safety perspective, preliminary toxicity studies indicate that this compound exhibits low acute toxicity in experimental animals. However, long-term toxicological studies are necessary to assess its safety profile comprehensively. Regulatory compliance remains a critical consideration for its development as a therapeutic agent.
In conclusion, N-(2-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, combined with recent advances in synthetic and pharmacological research, positions it as a promising candidate for drug development. Continued research into its mechanisms of action, pharmacokinetics, and safety profile will be essential for unlocking its full potential in the field of medicine.
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